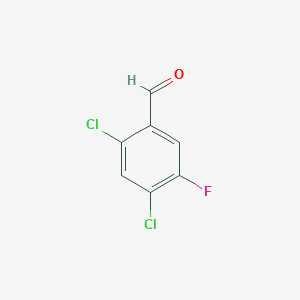

2,4-Dicloro-5-fluorobenzaldehído

Descripción general

Descripción

2,4-Dichloro-5-fluorobenzaldehyde (DCFB) is an important intermediate compound used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 151°C and a boiling point of 163°C. DCFB is mainly used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Intermediario en Síntesis Orgánica

2,4-Dicloro-5-fluorobenzaldehído se usa a menudo como un intermediario en la síntesis orgánica . Es un compuesto valioso en la síntesis de varios compuestos orgánicos debido a su estructura y reactividad únicas .

Síntesis de Medicamentos Antibacterianos

Este compuesto es un valioso producto intermedio en la síntesis de medicamentos antibacterianos altamente activos . Se utiliza en la síntesis de ácidos 1-ciclopropil-6-fluoro-1, 4-dihidro-4-oxo-7-piperazino-quinolina-3-carboxílicos, que son conocidos por su actividad antibacteriana .

Producción de 2,4-Dicloro-5-fluorobenzoil Haluro

This compound se puede utilizar en la producción de 2,4-dicloro-5-fluorobenzoil haluro . Este haluro también es un valioso intermediario en la síntesis de varios compuestos orgánicos .

Síntesis de Isómeros de Fluorobenzaldehído

Fluorobenzaldehído es un grupo de tres isómeros constitucionales de fluorobenzaldehído . This compound, debido a su estructura única, se puede utilizar en la síntesis de estos isómeros .

Investigación y Desarrollo en Ciencia de Materiales

Debido a sus propiedades únicas, this compound se usa a menudo en investigación y desarrollo en ciencia de materiales . Se utiliza en el estudio de nuevos materiales y sus propiedades .

Educación y Capacitación Química

This compound se utiliza en educación y capacitación química . Se utiliza en experimentos de laboratorio y demostraciones para enseñar varios conceptos en química orgánica .

Safety and Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.

Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .

Mecanismo De Acción

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

The mode of action of 2,4-Dichloro-5-fluorobenzaldehyde involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring . This mechanism is facilitated by the presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,4-Dichloro-5-fluorobenzaldehyde .

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds can interact with various biochemical pathways and have been found to possess antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (193) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

The compound’s ability to form schiff base compounds suggests that it may have antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds, which have antimicrobial properties . It interacts with various enzymes and proteins, facilitating the formation of these compounds through condensation reactions. The aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde is crucial for its reactivity, allowing it to form covalent bonds with amino groups in proteins and enzymes, thereby influencing their activity.

Cellular Effects

2,4-Dichloro-5-fluorobenzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of 2,4-Dichloro-5-fluorobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form Schiff bases with amino groups in enzymes, leading to changes in their conformation and function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-fluorobenzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis. It is essential to determine the threshold levels for safe and effective use of 2,4-Dichloro-5-fluorobenzaldehyde in research and therapeutic applications .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-5-fluorobenzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, 2,4-Dichloro-5-fluorobenzaldehyde can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .

Propiedades

IUPAC Name |

2,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCHXURNGWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378835 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86522-91-0 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

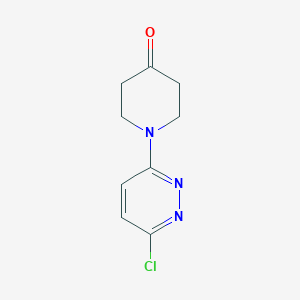

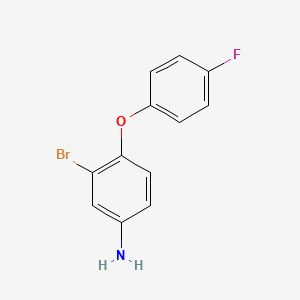

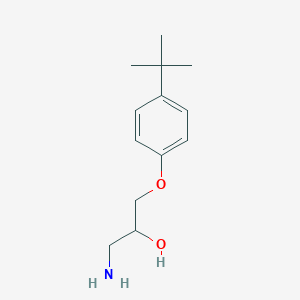

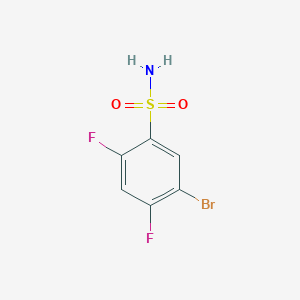

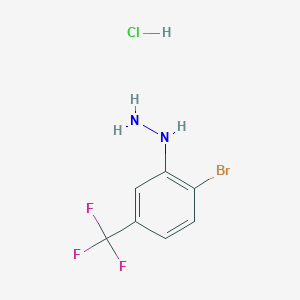

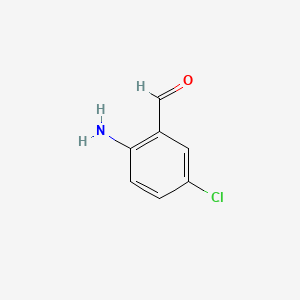

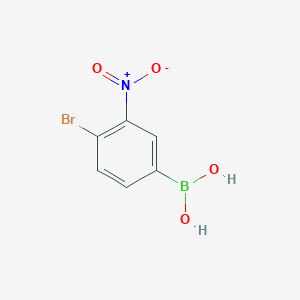

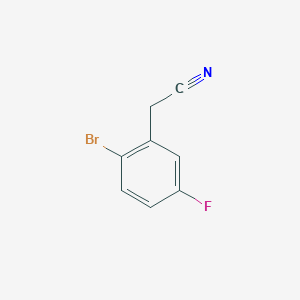

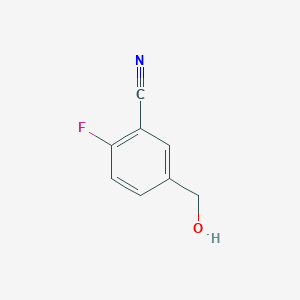

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)